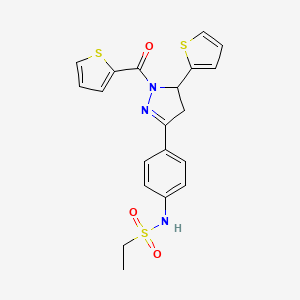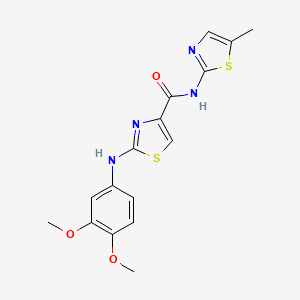
2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide, commonly known as DMTT, is a thiazole derivative that has been extensively studied for its various biological properties. It is a potent inhibitor of protein kinase CK2, a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes. DMTT has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
Synthesis and Biological Activities
The compound is involved in the synthesis of novel heterocyclic aryl monoazo organic compounds, showing promising antioxidant, antitumor, and antimicrobial activities. These compounds are synthesized via condensation reactions and applied for dyeing polyester fabrics, suggesting their potential for creating sterile and/or biologically active fabrics used in various applications (Khalifa et al., 2015).
Antimicrobial and Anticancer Potential
Research includes the design, synthesis, and QSAR studies of novel analogs showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Chemoselective Synthesis Techniques
Efficient routes to synthesize functionalized thiazoles via chemoselective thionation-cyclization of enamides are reported. This method allows the introduction of various functionalities into thiazoles, expanding the scope of their application in medicinal chemistry and materials science (Kumar et al., 2013).
Corrosion Inhibition for Copper Surfaces
Thiazoles are investigated for their corrosion inhibition abilities on copper surfaces in acidic environments. The study demonstrates that certain thiazole derivatives can serve as effective corrosion inhibitors, which is crucial for the protection of copper in various industrial applications (Farahati et al., 2019).
Antiviral Activities
The synthesis and evaluation of certain thiazole C-nucleosides show significant antiviral activity, including inhibition of purine nucleotide biosynthesis. This indicates the potential of thiazole derivatives in developing new antiviral drugs (Srivastava et al., 1977).
properties
IUPAC Name |
2-(3,4-dimethoxyanilino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c1-9-7-17-15(25-9)20-14(21)11-8-24-16(19-11)18-10-4-5-12(22-2)13(6-10)23-3/h4-8H,1-3H3,(H,18,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAADKPFLHBGRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2642829.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one](/img/structure/B2642832.png)
![3-[[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2642833.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2642839.png)
![6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2642840.png)

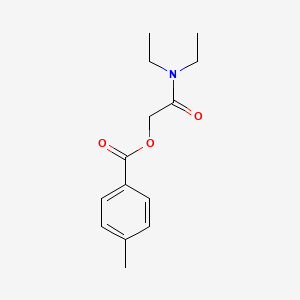
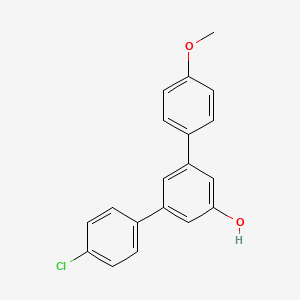

![9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2642846.png)
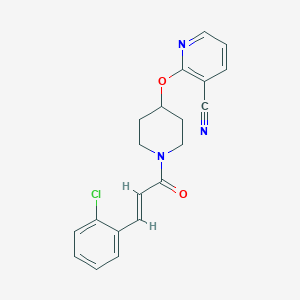
![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2642848.png)
